Cas no 90557-26-9 (2-Amino-3,6-dimethyl-benzonitrile)

2-Amino-3,6-dimethyl-benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2-amino-3,6-dimethyl-
- 3,6-dimethylanthranilonitrile
- 2-Amino-3,6-dimethylbenzonitrile (ACI)
- Anthranilonitrile, 3,6-dimethyl- (7CI)
- 2-Amino-3,6-dimethyl-benzonitrile
- AKOS006363079
- Benzonitrile, 2-amino-3,6-dimethyl-
- 2-Amino-3,6-dimethylbenzonitrile
- DB-274635
- MFCD18826240
- SB39769
- CS-0325928
- CGNLDKGRHWONKS-UHFFFAOYSA-N
- Benzonitrile,2-amino-3,6-dimethyl-(9ci)
- 90557-26-9
- SCHEMBL8872487
-
- MDL: MFCD18826240
- インチ: 1S/C9H10N2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-4H,11H2,1-2H3
- InChIKey: CGNLDKGRHWONKS-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(C)=CC=C(C)C=1N
計算された属性
- せいみつぶんしりょう: 146.084
- どういたいしつりょう: 146.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 49.8A^2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 305.7±30.0 °C at 760 mmHg
- フラッシュポイント: 167.8±23.7 °C
2-Amino-3,6-dimethyl-benzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-Amino-3,6-dimethyl-benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0294-5g |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0294-1g |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
TRC | A965863-100mg |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
Alichem | A019096499-1g |
2-Amino-3,6-dimethylbenzonitrile |
90557-26-9 | 95% | 1g |
$364.61 | 2023-08-31 | |
eNovation Chemicals LLC | D967284-1g |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 95% | 1g |
$1115 | 2024-07-28 | |
TRC | A965863-10mg |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D967284-100mg |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 95% | 100mg |
$285 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0294-500mg |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0294-250mg |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0294-100mg |
2-Amino-3,6-dimethyl-benzonitrile |
90557-26-9 | 97% | 100mg |
¥2177.24 | 2025-01-21 |
2-Amino-3,6-dimethyl-benzonitrile 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-Amino-3,6-dimethyl-benzonitrileに関する追加情報
Professional Introduction to 2-Amino-3,6-dimethyl-benzonitrile (CAS No. 90557-26-9)
2-Amino-3,6-dimethyl-benzonitrile, identified by its CAS number 90557-26-9, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic aromatic amine features a benzene ring substituted with two methyl groups at the 3 and 6 positions, and an amino group at the 2 position, further functionalized by a nitrile group. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular formula, C8H10N2, reflects its composition and potential reactivity. The presence of both an amino group and a nitrile group provides multiple sites for chemical modification, enabling the development of diverse derivatives with tailored biological activities. This flexibility has positioned 2-Amino-3,6-dimethyl-benzonitrile as a key building block in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both antimicrobial and anti-inflammatory properties. Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters highlights the potential of derivatives of 2-Amino-3,6-dimethyl-benzonitrile in addressing these therapeutic challenges. For instance, studies have demonstrated that modifications at the nitrile and amino positions can enhance binding affinity to target enzymes involved in inflammatory pathways.
The synthesis of 2-Amino-3,6-dimethyl-benzonitrile typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques align with the broader trend in synthetic chemistry toward greener and more efficient processes, reducing waste and energy consumption.
The compound's structural features also make it relevant in materials science applications. For example, its ability to form stable coordination complexes with metal ions has been explored for developing novel catalysts and sensors. A notable study published in the Inorganic Chemistry Frontiers demonstrated that complexes formed between 2-Amino-3,6-dimethyl-benzonitrile and transition metals like palladium exhibit catalytic activity in carbon-carbon bond formation reactions.
The biological activity of 2-Amino-3,6-dimethyl-benzonitrile has been extensively studied in preclinical models. Researchers have focused on its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Preliminary findings suggest that certain derivatives exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which play a pivotal role in immune responses.
The development of new drug candidates relies heavily on robust computational modeling techniques to predict molecular interactions. Molecular docking studies using software like AutoDock Vina have been instrumental in identifying promising derivatives of 2-Amino-3,6-dimethyl-benzonitrile. These studies help optimize lead compounds for better pharmacokinetic profiles, including improved solubility and bioavailability.
The regulatory landscape for pharmaceutical intermediates necessitates rigorous quality control measures. Manufacturers must adhere to guidelines set forth by agencies such as the International Council for Harmonisation (ICH) to ensure consistency and safety. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the identity and purity of batches of 2-Amino-3,6-dimethyl-benzonitrile.
The future prospects for this compound are promising, with ongoing research exploring novel synthetic routes and applications. Collaborative efforts between academia and industry are driving innovation in this field. For example, interdisciplinary projects combining computational chemistry with experimental synthesis are accelerating the discovery of new bioactive molecules derived from CAS No. 90557-26-9.
The versatility of 2-Amino-3,6-dimethyl-benzonitrile extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Researchers are investigating its use as a precursor for herbicides and fungicides that offer improved environmental profiles compared to traditional agents. Such developments underscore the compound's broad utility across multiple industries.
In conclusion, 2-Amino-3,6-dimethyl-benzonitrile (CAS No. 90557-26-9) represents a cornerstone compound in modern chemical research. Its unique structural attributes enable diverse applications ranging from drug discovery to advanced materials science. As scientific understanding evolves, so too will the innovative uses of this versatile intermediate.
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